1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine
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Overview
Description
1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a nitrophenyl group, and an oxadiazole moiety
Preparation Methods
The synthesis of 1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.
Nitration: The resulting oxadiazole compound is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Piperidine Introduction: Finally, the nitro-oxadiazole compound is reacted with piperidine under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals and other organic molecules.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the oxadiazole moiety can bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
3-(3,4-Dimethoxyphenyl)-1-propanol: A simpler molecule with fewer functional groups, primarily used in organic synthesis.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a triazole ring, used in the synthesis of bioactive molecules.
3,4-Dimethoxyphenylacetonitrile: An intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-28-18-9-7-14(13-19(18)29-2)20-22-21(30-23-20)15-6-8-16(17(12-15)25(26)27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDFUDOJALKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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